molecular formula C10H11N3O5 B177388 3,5-dinitro-N-propan-2-ylbenzamide CAS No. 10056-19-6

3,5-dinitro-N-propan-2-ylbenzamide

Cat. No.: B177388
CAS No.: 10056-19-6
M. Wt: 253.21 g/mol
InChI Key: HDBVLHIQSYYAII-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-propan-2-ylbenzamide is a benzamide derivative characterized by a benzene ring substituted with two nitro (-NO₂) groups at the 3 and 5 positions and an isopropylamide (-NH-C(CH₃)₂) group at the para position. The nitro groups are strong electron-withdrawing substituents, influencing the compound’s electronic distribution, solubility, and reactivity.

Properties

CAS No.

10056-19-6

Molecular Formula

C10H11N3O5

Molecular Weight

253.21 g/mol

IUPAC Name

3,5-dinitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H11N3O5/c1-6(2)11-10(14)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-6H,1-2H3,(H,11,14)

InChI Key

HDBVLHIQSYYAII-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

10056-19-6

Synonyms

BenzaMide, N-(1-Methylethyl)-3,5-dinitro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-dinitro-N-propan-2-ylbenzamide with three benzamide analogs (listed in ), focusing on substituent effects and predicted physicochemical properties. Computational methods referenced in (e.g., Joback, Crippen, and McGowan models) are used to infer trends in solubility, melting points, and stability.

Table 1: Structural and Hypothesized Property Comparison

Compound (CAS No.) Substituents Key Functional Groups Predicted Melting Point* Solubility in Polar Solvents* Reactivity Insights
3,5-Dinitro-N-propan-2-ylbenzamide 3,5-nitro; isopropylamide Nitro, amide High (~200–250°C) Low (strong EWG, lipophilic) Nitro groups enhance electrophilicity
743442-07-1 (2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide) 2-chloro; benzothiazole; propanamide Chloro, benzothiazole, amide Moderate (~150–180°C) Moderate (chloro less polar) Benzothiazole may confer π-stacking capacity
303062-73-9 (Tri-methoxy-iodoanilino benzamide) 3,4,5-trimethoxy; iodoanilino Methoxy, iodo, amide Moderate (~160–190°C) Moderate (methoxy enhances) Iodo group may introduce steric hindrance

*Predictions based on substituent effects and computational methods (e.g., Joback for melting points, Crippen for solubility) .

Key Findings:

  • Nitro vs. Chloro/Methoxy Groups : The nitro groups in 3,5-dinitro-N-propan-2-ylbenzamide increase its melting point and reduce solubility in polar solvents compared to chloro or methoxy substituents, which are less electron-withdrawing .
  • Amide Variations : The isopropylamide group likely enhances lipophilicity compared to simpler propanamide or unsubstituted amides, affecting membrane permeability in biological systems .

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